Methyl 2,5-dihydroxycinnamate

Übersicht

Beschreibung

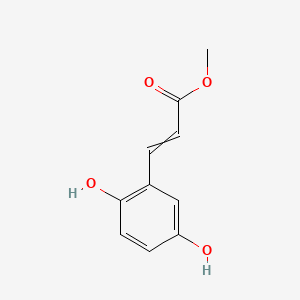

Methyl 2,5-dihydroxycinnamate is an organic compound that belongs to the class of phenolic esters. It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups and a propenoic acid methyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dihydroxycinnamate typically involves the esterification of 3-(2,5-Dihydroxyphenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-dihydroxycinnamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 3-(2,5-Dihydroxyphenyl)-2-propenol.

Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- CAS Number : 63177-57-1

- Physical Appearance : Crystalline solid

- Solubility : Soluble in ethanol

Biological Activities

MDC has been identified as a compound with multiple biological effects, including:

- Tyrosine Kinase Inhibition : MDC acts as an inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinase, which is crucial for cell signaling pathways involved in growth and differentiation . It has been shown to inhibit autophosphorylation of EGFR and can impede v-abl tyrosine kinase activation, contributing to its anticancer properties .

- Cytotoxic Effects : Studies have demonstrated that MDC induces apoptosis in various cell types, including mouse thymocytes. It also inhibits the G2/M phase of the cell cycle, which is vital for cancer treatment strategies .

- Differentiation Induction : MDC has been explored for its ability to induce differentiation in neoplastic cells. This property may lead to selective inhibition of tumor growth by promoting a programmed cell death mechanism .

Cancer Research

MDC's role as a tyrosine kinase inhibitor makes it a candidate for cancer research. Its ability to induce apoptosis and inhibit cell cycle progression is particularly relevant for developing new cancer therapies.

Metabolic Studies

MDC has been shown to inhibit lipogenesis in adipocytes, indicating potential applications in metabolic disease research. It affects the JAK2 signaling pathway, which is critical for insulin signaling.

| Study | Findings |

|---|---|

| Academic Journal (1996) | MDC inhibited GH-induced lipogenesis, suggesting implications for obesity treatment . |

Neuroprotection and Geroprotection

Emerging studies suggest that MDC may act as a geroprotector, potentially delaying aging processes at the cellular level. Its role as a human urinary metabolite further emphasizes its biological relevance .

Case Study 1: Inhibition of Tumor Growth

In a controlled study involving human squamous carcinoma cells (A431), MDC was applied topically to assess its effects on tumor growth. Results indicated that MDC not only inhibited cell proliferation but also induced differentiation-related changes in cell morphology and function.

Case Study 2: Metabolic Regulation

Research involving primary rat adipocytes revealed that MDC effectively reduced lipogenesis from glucose and acetate sources. This suggests that MDC could be harnessed for therapeutic strategies targeting metabolic disorders such as diabetes.

Wirkmechanismus

The biological effects of Methyl 2,5-dihydroxycinnamate are primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,4-Dihydroxyphenyl)-2-propenoic acid methyl ester

- 3-(3,5-Dihydroxyphenyl)-2-propenoic acid methyl ester

- 3-(2,5-Dimethoxyphenyl)-2-propenoic acid methyl ester

Uniqueness

Methyl 2,5-dihydroxycinnamate is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both hydroxyl groups in the ortho and para positions relative to the propenoic acid methyl ester group can enhance its antioxidant properties compared to other similar compounds.

Biologische Aktivität

Methyl 2,5-dihydroxycinnamate (MDHC) is a compound recognized for its diverse biological activities, particularly as an inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinases. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

- Molecular Weight : 194.19 g/mol

- Chemical Formula : C₁₀H₁₀O₄

- CAS Number : 63177-57-1

- Purity : ≥98% (HPLC)

MDHC functions primarily as a competitive inhibitor of EGFR-associated tyrosine kinase, which is crucial in various cellular processes including proliferation and survival. This compound has been shown to:

- Inhibit autophosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell growth and division .

- Induce apoptosis in mouse thymocytes and inhibit the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .

1. Antitumor Properties

MDHC has demonstrated significant cytotoxic effects against various cancer cell lines. A study synthesized eight rigid derivatives of MDHC, revealing that some analogs exhibited IC50 values ranging from 0.39 to 0.98 µg/mL, indicating potent cytotoxicity . The compound's ability to induce apoptosis and inhibit cell cycle progression underlines its potential in cancer therapy.

2. Anti-inflammatory Effects

Research indicates that MDHC possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which are often implicated in chronic inflammatory diseases . This suggests a potential role for MDHC in managing inflammatory conditions.

3. Regulation of Lipogenesis

MDHC has been shown to inhibit growth hormone-induced lipogenesis in adipocytes by interfering with JAK2 phosphorylation and IRS-1 signaling pathways . This property may provide insights into its use for metabolic disorders such as obesity or diabetes.

Comparative Biological Activity Table

Case Studies and Research Findings

-

Cytotoxicity Study :

A study involving the synthesis of MDHC analogs found that certain derivatives had enhanced cytotoxicity compared to MDHC itself, suggesting that structural modifications can lead to improved therapeutic efficacy against cancer cells . -

Cell Cycle Arrest :

Research demonstrated that MDHC effectively inhibited the G2/M transition in lymphoid cells lacking EGF receptors, indicating its action on alternative targets involved in cell cycle regulation . This finding is significant as it highlights the compound's versatility beyond EGFR inhibition. -

Metabolic Impact :

The inhibition of lipogenesis by MDHC provides a foundation for exploring its role in metabolic diseases. By targeting key signaling pathways, MDHC may contribute to the development of novel treatments for conditions like obesity and insulin resistance .

Eigenschaften

IUPAC Name |

methyl 3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.